molecular formula C11H12F3NO2 B11959544 propyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 18584-95-7

propyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B11959544
CAS No.: 18584-95-7
M. Wt: 247.21 g/mol
InChI Key: RJIYYMCLRACEIC-UHFFFAOYSA-N
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Description

Propyl N-[3-(trifluoromethyl)phenyl]carbamate is an organic compound with the molecular formula C11H12F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with propyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

3-(trifluoromethyl)aniline+propyl chloroformatepropyl N-[3-(trifluoromethyl)phenyl]carbamate+HCl\text{3-(trifluoromethyl)aniline} + \text{propyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-(trifluoromethyl)aniline+propyl chloroformate→propyl N-[3-(trifluoromethyl)phenyl]carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Propyl N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting the growth of fungi and bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Propyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate
  • Propyl N-(3-chlorophenyl)carbamate
  • 3-(trifluoromethyl)phenyl N-(2,5-xylyl)carbamate

Uniqueness

Propyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds without the trifluoromethyl group .

Properties

CAS No.

18584-95-7

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

propyl N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H12F3NO2/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16)

InChI Key

RJIYYMCLRACEIC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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